(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) (S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)
Brand Name: Vulcanchem
CAS No.: 109371-30-4
VCID: VC20820312
InChI: InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2
Molecular Formula: C17H20O5S
Molecular Weight: 336.4 g/mol

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate)

CAS No.: 109371-30-4

Cat. No.: VC20820312

Molecular Formula: C17H20O5S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Benzyloxy-1,3-propanediol 1-(p-toluenesulfonate) - 109371-30-4

Specification

CAS No. 109371-30-4
Molecular Formula C17H20O5S
Molecular Weight 336.4 g/mol
IUPAC Name [(2S)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1
Standard InChI Key MMMHRPOWTOVARP-INIZCTEOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)OCC2=CC=CC=C2
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator